![molecular formula C4H7NO2 B3425015 (E)-4-Amino-2-butenoic acid CAS No. 38090-53-8](/img/structure/B3425015.png)
(E)-4-Amino-2-butenoic acid
Overview
Description
(E)-4-Amino-2-butenoic acid, also known as 4-Amino-2-butenoic acid, is an organic compound that can be used in a variety of scientific research applications. It is an important component of many biochemical and physiological processes, and its biological activity has been studied extensively.
Scientific Research Applications
Microcystin Research
(E)-4-Amino-2-butenoic acid, identified in new microcystins isolated from Oscillatoria agardhii, has been studied for its structural and chemical properties. These microcystins containing (E)-4-Amino-2-butenoic acid were analyzed using NMR and mass spectral analyses to understand their configuration and chemical degradation properties (Sano & Kaya, 1998).
Antimicrobial Agent Synthesis
(E)-4-Amino-2-butenoic acid has been identified as a crucial component in the synthesis of potent antibiotics and toxins produced by Pseudomonas aeruginosa. Research focused on identifying the biosynthetic gene cluster for this compound, revealing insights into its production and potential applications in developing antimicrobial agents (Lee et al., 2010).
Butenoic Acid Biosynthesis
Research into the biosynthesis of butenoic acid, a compound used in pharmaceuticals, involved (E)-4-Amino-2-butenoic acid as a key intermediate. This work in Escherichia coli provides insights into environmentally friendly and cost-effective methods of producing butenoic acid, which has industrial applications (Liu et al., 2014).
Biological Evaluation for Brain Tumor Imaging
In medical research, derivatives of (E)-4-Amino-2-butenoic acid have been synthesized and evaluated for their potential in brain tumor imaging. Studies on specific enantiomers of this compound have demonstrated promising results for use in single-photon emission computerized tomography, highlighting its potential in diagnostic imaging (Yu et al., 2007).
Chemical Synthesis Research
(E)-4-Amino-2-butenoic acid has been a subject of interest in chemical synthesis, particularly in the synthesis of 3-propyl-4-oxo-2-butenoic acid esters. Research has explored methods for the efficient synthesis of these compounds, which are important synthons in various chemical processes (Bolchi et al., 2018).
Enzyme Interaction Studies
The interaction of (E)-4-Amino-2-butenoic acid with gamma-aminobutyric acid aminotransferase has been studied to understand the compound's role as a substrate and potential inhibitor. Such studies are crucial in developing new therapeutic agents and understanding enzymatic pathways (Silverman et al., 1986).
Mechanism of Action
Target of Action
TACA, also known as 4-aminobut-2-enoic acid or (E)-4-Amino-2-butenoic acid, primarily targets the GABAc Rho1 receptor . This receptor is a subtype of ionotropic GABA receptors, which are a group of transmembrane receptors that directly gate ion channels .
Mode of Action
TACA interacts with its target, the GABAc Rho1 receptor, in a similar manner to the neurotransmitter GABA . The compound’s double bond holds the four carbon atoms in a plane, preventing free rotation around the C2-C3 bond in GABA . This conformational restriction allows TACA to act like GABA across a range of macromolecules from receptors to transporters .
Biochemical Pathways
TACA’s interaction with the GABAc Rho1 receptor affects the GABAergic signaling pathway. This pathway is involved in inhibitory neurotransmission in the central nervous system
Result of Action
TACA’s action on the GABAc Rho1 receptor results in the production of whole-cell currents when assessed in Xenopus oocytes . This suggests that TACA may have a role in modulating neuronal excitability, similar to the role of GABA in inhibitory neurotransmission .
properties
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
Record name | (E)-4-amino-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Amino-2-butenoic acid | |
CAS RN |
25747-40-4, 38090-53-8 | |
Record name | 4-Aminocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-amino-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOCROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of TACA in Caulobacter crescentus cell differentiation?
A1: TACA, a σ54-dependent activator, plays a crucial role in Caulobacter crescentus stalk biogenesis. It collaborates with the alternative sigma factor RpoN (σ54) to activate the expression of genes involved in stalk formation, thus coordinating morphogenesis with cell cycle progression. []
Q2: How is TACA activity regulated during the cell cycle?
A2: TACA activity is regulated through a multicomponent phosphorelay system. The hybrid histidine kinase ShkA initiates the phosphorelay, leading to the phosphorylation of the histidine phosphotransferase ShpA, which in turn phosphorylates and activates TacA. This intricate pathway ensures precise temporal control of stalk biogenesis. []
Q3: Does TACA influence global cell cycle regulation in Caulobacter crescentus?
A3: Yes, TACA influences global cell cycle regulation by indirectly affecting the phosphorylation state of the master cell cycle regulator CtrA. This occurs through a complex interplay involving the polar organizer SpmX and a newly identified determinant, SpmY. []
Q4: How does SpmX coordinate the activities of CtrA and TACA?
A4: SpmX localizes to the stalked pole of dividing cells and orchestrates the activities of CtrA and TacA. It activates DivJ, a kinase that phosphorylates and influences CtrA activity. Simultaneously, SpmX recruits SpmY to the pole, which indirectly regulates the phosphorylation and activity of TacA. []
Q5: Is the mechanism of TacA regulation by SpmY conserved in other bacteria?
A5: Research suggests that the DUF2336 domain of SpmY, which is crucial for TacA regulation, is conserved among α-proteobacteria. This indicates a potentially conserved mechanism for TacA regulation across different bacterial species. []
Q6: What are tumor-associated carbohydrate antigens (TACAs), and why are they considered targets for cancer immunotherapy?
A6: TACAs are carbohydrate structures that are overexpressed on the surface of cancer cells compared to normal cells. Targeting TACAs with immunotherapies aims to stimulate the immune system to recognize and destroy cancer cells selectively. [, ]
Q7: What challenges are associated with developing TACA-based cancer vaccines?
A7: TACAs are inherently poorly immunogenic, meaning they do not elicit strong immune responses on their own. Additionally, they are often considered self-antigens, leading to immune tolerance, where the immune system does not recognize them as foreign threats. [, ]
Q8: How can the immunogenicity of TACA-based vaccines be enhanced?
A8: Several strategies have been explored to enhance the immunogenicity of TACA-based vaccines:
- Conjugation to Carrier Proteins: Covalently linking TACAs to carrier proteins like keyhole limpet hemocyanin (KLH) can significantly enhance their immunogenicity by promoting T cell help. [, ]
- Multivalent Presentation: Presenting multiple copies of TACAs on a single platform, such as nanoparticles or virus-like particles, can amplify immune responses through multivalent binding to B cells. [, ]
- Incorporation of T Helper Epitopes: Designing vaccines that incorporate both TACA and CD4+ T helper cell epitopes can stimulate both humoral and cellular immune responses for more effective tumor eradication. []
- Use of Adjuvants: Combining TACA-based vaccines with adjuvants, such as monophosphoryl lipid A (MPLA), can enhance their immunostimulatory properties and promote stronger immune responses. []
- Glycoengineering of Cancer Cells: Modifying the glycosylation patterns of cancer cells to express artificial TACA structures can break immune tolerance and enhance the efficacy of TACA-targeted immunotherapies. []
Q9: What is the role of macrophage class A scavenger receptors (SR-A) in breast cancer progression, and how are they linked to TACAs?
A9: SR-A, expressed by tumor-associated macrophages (TAMs), can bind to TACAs on breast cancer cells, promoting tumor growth and metastasis. This interaction contributes to an immune suppressive microenvironment, hindering the immune system's ability to control tumor progression. []
Q10: Can carbohydrate mimetic peptides (CMPs) be used to target TACAs in cancer immunotherapy?
A10: Yes, CMPs are synthetic peptides that mimic the structure and antigenic properties of TACAs. They have shown promise in preclinical studies for inducing immune responses against TACAs and inhibiting tumor growth. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.